

Application Notes and Protocols for Chemical Oxygen Demand (COD) Analysis Using Permanganate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganate*

Cat. No.: *B083412*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the determination of Chemical Oxygen Demand (COD) using the potassium **permanganate** method, often referred to as the **Permanganate Index** (CODMn). This method is particularly suited for the analysis of drinking water, surface water, and other relatively clean water samples.

Principle of the Method

The **permanganate** method for COD analysis is based on the principle of redox titration. In an acidic medium, potassium **permanganate** ($KMnO_4$), a strong oxidizing agent, oxidizes the organic and inorganic reducing substances present in a water sample. The sample is heated in a boiling water bath for a defined period to ensure the reaction proceeds to completion.

An excess of a reducing agent, typically sodium oxalate ($Na_2C_2O_4$), is then added to the solution to consume the unreacted potassium **permanganate**. The remaining excess of sodium oxalate is then back-titrated with a standardized solution of potassium **permanganate**. The amount of **permanganate** consumed in the initial oxidation of the sample is then calculated, which is proportional to the chemical oxygen demand.

Comparison with the Dichromate Method

The **permanganate** method is an alternative to the more common dichromate (CODCr) method. Each method has its distinct advantages and disadvantages.

Feature	Permanganate Method (CODMn)	Dichromate Method (CODCr)
Oxidizing Power	Lower	Higher, leading to more complete oxidation of organic matter. ^[1]
Toxicity of Reagents	Less hazardous reagents.	Uses mercury sulfate and hexavalent chromium, which are highly toxic and carcinogenic.
Environmental Impact	Generates less polluting waste.	Produces hazardous waste requiring special disposal.
Applicability	Best suited for relatively clean water (drinking, surface water) with COD < 10 mg/L. ^{[2][3]}	Applicable to a wide range of water samples, including industrial wastewater with high COD values.
Chloride Interference	Significant interference at chloride concentrations > 300 mg/L. ^{[2][3]}	Interference can be masked by the addition of mercuric sulfate.
Analysis Time	Generally shorter.	Typically requires a 2-hour reflux period.

Typical Permanganate Index (CODMn) Values

The **Permanganate** Index provides an indication of the level of organic pollution in a water sample. Below are typical values for different types of water.

Water Type	Typical CODMn Range (mg/L)
Drinking Water	0.5 - 5.0[2]
Surface Water (Rivers, Lakes)	2.0 - 10.0
Treated Wastewater Effluent	< 20

Note: These values are indicative and can vary significantly depending on the specific source and level of contamination.

Experimental Protocols

Reagent Preparation

- Standard Potassium **Permanganate** Solution (0.01 N): Dissolve 0.316 g of analytical grade potassium **permanganate** ($KMnO_4$) in 1 liter of deionized water. Heat the solution to boiling for a few minutes, then let it stand for at least 24 hours in the dark. Carefully decant or filter the supernatant through a glass wool or sintered glass filter to remove any manganese dioxide precipitate. Standardize this solution against a primary standard sodium oxalate solution. Store in a dark, stoppered bottle.
- Standard Sodium Oxalate Solution (0.01 N): Dry analytical grade sodium oxalate ($Na_2C_2O_4$) at 105-110°C for 2 hours and cool in a desiccator. Accurately weigh 0.067 g and dissolve it in 100 mL of deionized water.
- Sulfuric Acid Solution (1:3 v/v): Slowly and cautiously add 1 volume of concentrated sulfuric acid (H_2SO_4) to 3 volumes of deionized water while stirring in a fume hood. Allow the solution to cool.

Sample Analysis Procedure (Acidic Permanganate Method)

- Sample Preparation: Take 100 mL of the water sample (or a smaller aliquot diluted to 100 mL with deionized water if the COD is expected to be high) in a 250 mL conical flask. The **permanganate** index should ideally be between 0.5 and 10 mg/L.[3]
- Acidification: Add 5 mL of sulfuric acid solution (1:3 v/v) to the sample.

- Oxidation: Accurately add 10.0 mL of the standard 0.01 N potassium **permanganate** solution to the flask.
- Heating: Place the flask in a boiling water bath and heat for exactly 30 minutes. The solution should remain pink. If the color disappears, the sample contains a high level of oxidizable material, and the test should be repeated with a smaller sample volume or a diluted sample.
- Reduction of Excess **Permanganate**: After 30 minutes, remove the flask from the water bath and immediately add 10.0 mL of the standard 0.01 N sodium oxalate solution. The pink color of the **permanganate** should disappear.
- Back Titration: While the solution is still hot (60-80°C), titrate the excess sodium oxalate with the standard 0.01 N potassium **permanganate** solution until a faint, persistent pink color is observed. Record the volume of KMnO₄ solution used for the titration (V₁).
- Blank Determination: Perform a blank determination using 100 mL of deionized water instead of the sample and follow the same procedure (steps 2-6). Record the volume of KMnO₄ solution used for the blank titration (V₀).

Calculation of CODMn

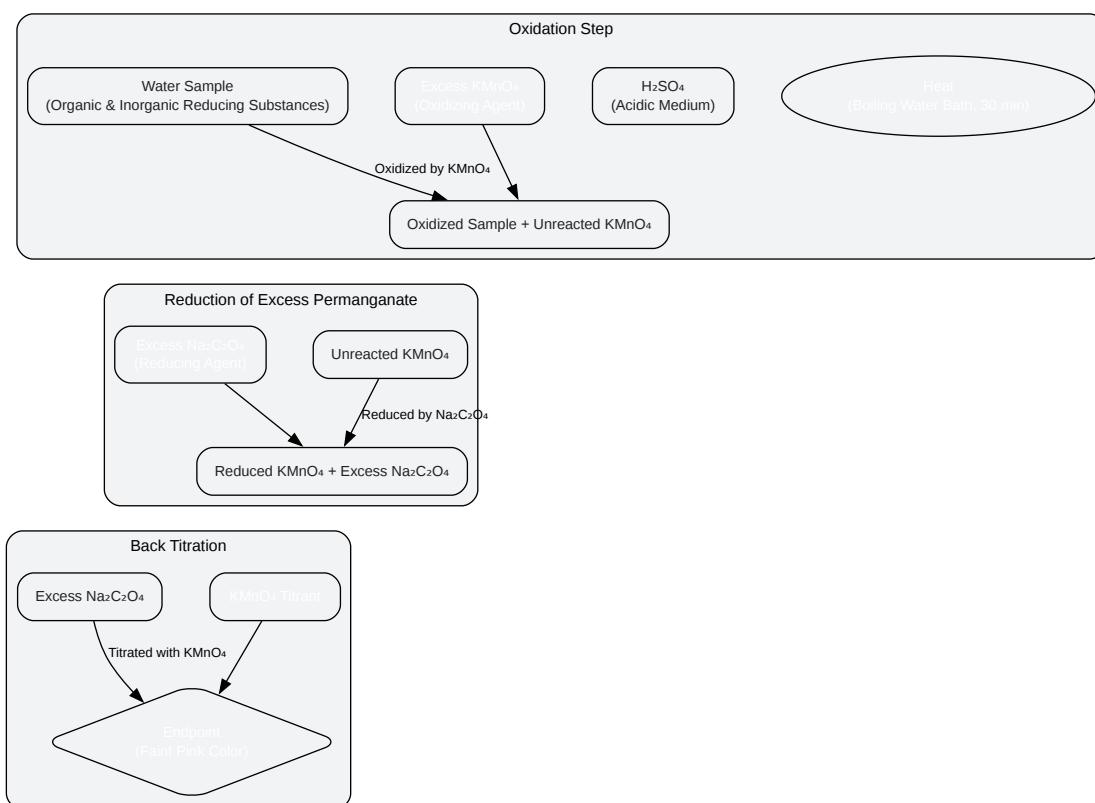
The Chemical Oxygen Demand (**Permanganate** Index) is calculated using the following formula:

$$\text{CODMn (mg/L)} = [(V_0 - V_1) * N * 8 * 1000] / V_{\text{sample}}$$

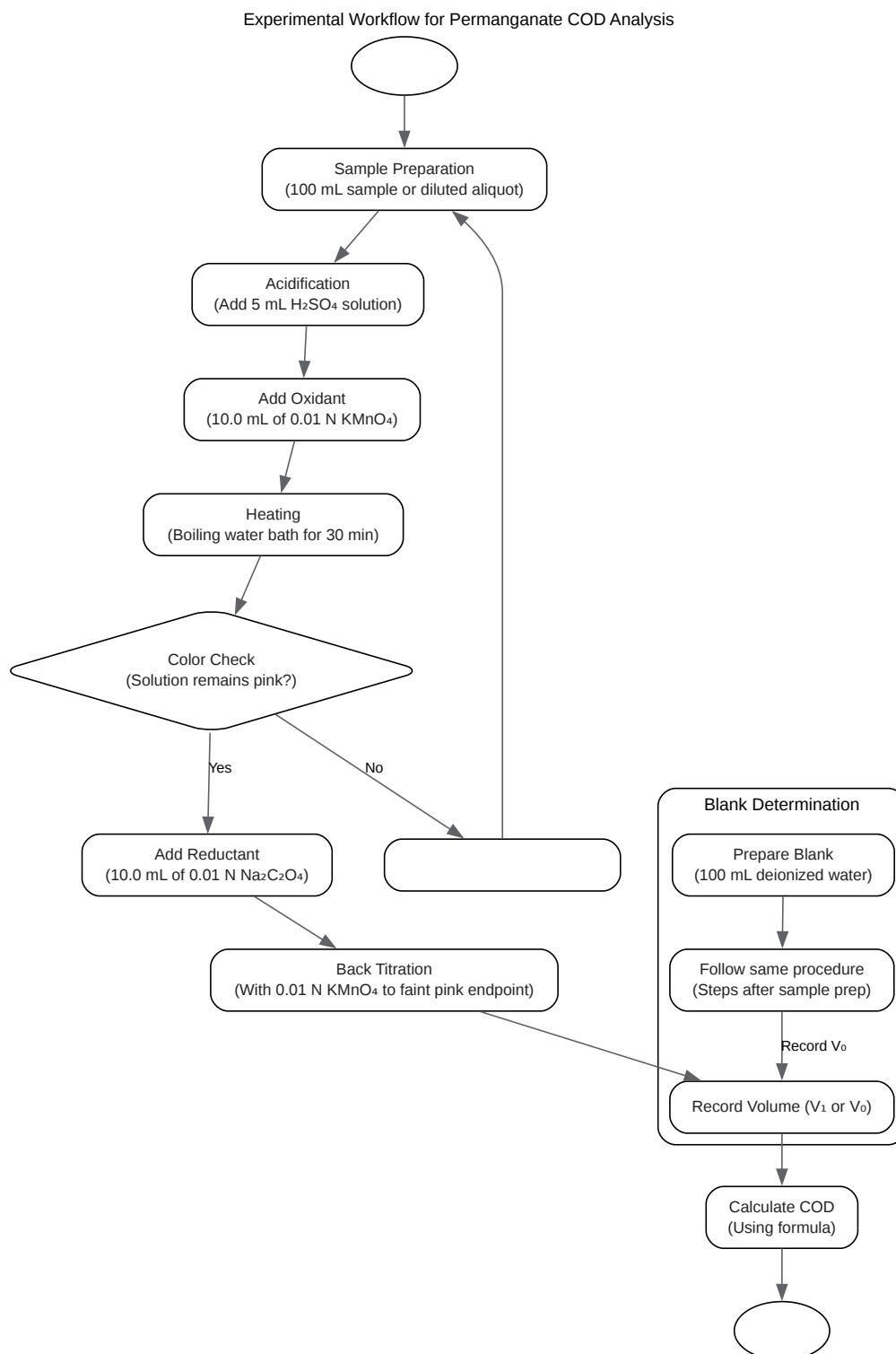
Where:

- V₀ = Volume of KMnO₄ solution used for the blank titration (mL)
- V₁ = Volume of KMnO₄ solution used for the sample titration (mL)
- N = Normality of the KMnO₄ solution (eq/L)
- 8 = Equivalent weight of oxygen
- V_{sample} = Volume of the water sample used (mL)

Interferences and Mitigation


Several substances can interfere with the **permanganate** COD analysis, leading to inaccurate results.

Interfering Substance	Effect on COD Measurement	Mitigation Strategy
Chloride (Cl ⁻)	Positive interference (falsely high COD) due to oxidation by permanganate. ^[4]	The acidic permanganate method is generally not suitable for samples with chloride concentrations above 300 mg/L. ^{[2][3]} For high-chloride samples, the alkaline permanganate method can be used.
Nitrite (NO ₂ ⁻)	Positive interference as it is readily oxidized. ^[4]	Sulfamic acid can be added to the sample before the analysis to selectively remove nitrite.
Ferrous Iron (Fe ²⁺)	Positive interference due to oxidation to ferric iron (Fe ³⁺). ^[4]	If present in significant concentrations, its contribution can be determined separately and subtracted from the total COD value.
Sulfide (S ²⁻)	Positive interference as it is oxidized. ^[4]	Sulfides can be removed by acidifying the sample and purging with an inert gas (e.g., nitrogen) prior to analysis.


Visualizations

Chemical Signaling Pathway

Chemical Principle of Permanganate COD Analysis

[Click to download full resolution via product page](#)Caption: Chemical Principle of **Permanganate COD Analysis**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Permanganate** COD Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toxicologydigest.org.ng [toxicologydigest.org.ng]
- 2. mantech-inc.com [mantech-inc.com]
- 3. Permanganate index - Wikipedia [en.wikipedia.org]
- 4. What are the interferences during C.O.D. test? How this can be eliminated.. [askfilo.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Chemical Oxygen Demand (COD) Analysis Using Permanganate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083412#using-permanganate-for-cod-chemical-oxygen-demand-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com